molecular formula C12H17NO4S B14904653 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid

Cat. No.: B14904653
M. Wt: 271.33 g/mol
InChI Key: WSHIMVYLLADMRS-UHFFFAOYSA-N
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Description

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C12H17NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfamoyl group containing isobutyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides. One common method is the reaction of 2-carboxybenzenesulfonyl chloride with isobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion and isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The isobutyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is unique due to the presence of both isobutyl and methyl groups on the sulfamoyl moiety. This combination of substituents can enhance its chemical stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-[methyl(2-methylpropyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C12H17NO4S/c1-9(2)8-13(3)18(16,17)11-7-5-4-6-10(11)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

WSHIMVYLLADMRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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